7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core, a pyrrolidine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction, often using a suitable amine and a carbonyl compound.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is typically attached through a nucleophilic substitution reaction, using a trifluoromethylphenyl halide and a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylphenyl halide in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(fluoromethyl)phenyl]-1,8-naphthyridin-4-amine
- 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(chloromethyl)phenyl]-1,8-naphthyridin-4-amine
Uniqueness
The presence of the trifluoromethyl group in 7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and bioavailability compared to similar compounds.
Properties
IUPAC Name |
[7-methyl-4-[4-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O/c1-13-4-9-16-18(27-15-7-5-14(6-8-15)21(22,23)24)17(12-25-19(16)26-13)20(29)28-10-2-3-11-28/h4-9,12H,2-3,10-11H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKDNHYUHUJWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(F)(F)F)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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